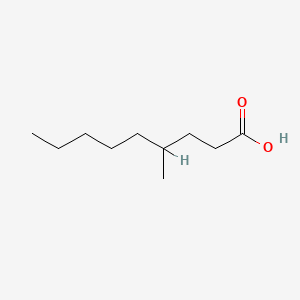

Ácido 4-metilnonanoico

Descripción general

Descripción

4-Methylnonanoic acid is an organic compound with the molecular formula C10H20O2. It is a medium-chain fatty acid characterized by a branched structure, specifically a methyl group attached to the fourth carbon of the nonanoic acid chain. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .

Aplicaciones Científicas De Investigación

4-Methylnonanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Used in the production of flavors, fragrances, and surfactants

Análisis Bioquímico

Biochemical Properties

4-Methylnonanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which activates fatty acids by converting them into acyl-CoA derivatives . This activation is crucial for the subsequent steps in fatty acid metabolism, including β-oxidation and lipid biosynthesis. Additionally, 4-Methylnonanoic acid can interact with proteins involved in lipid transport and storage, influencing cellular lipid homeostasis.

Cellular Effects

4-Methylnonanoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and energy homeostasis . This activation can lead to changes in the expression of genes related to fatty acid oxidation, lipid storage, and glucose metabolism, thereby impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of 4-Methylnonanoic acid involves its interaction with specific biomolecules. It binds to and activates PPARs, leading to the transcriptional regulation of target genes involved in lipid metabolism . Additionally, 4-Methylnonanoic acid can inhibit or activate enzymes such as acyl-CoA synthetase, influencing the conversion of fatty acids into acyl-CoA derivatives. These interactions at the molecular level contribute to the compound’s effects on cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylnonanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Methylnonanoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 4-Methylnonanoic acid can lead to alterations in lipid metabolism and cellular homeostasis.

Dosage Effects in Animal Models

The effects of 4-Methylnonanoic acid vary with different dosages in animal models. At low doses, the compound can enhance lipid metabolism and improve energy homeostasis without causing adverse effects . At high doses, 4-Methylnonanoic acid may exhibit toxic effects, including liver damage and disruptions in lipid homeostasis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts beneficial effects without causing toxicity.

Metabolic Pathways

4-Methylnonanoic acid is involved in several metabolic pathways, primarily related to lipid metabolism. It undergoes β-oxidation, a process in which fatty acids are broken down to generate acetyl-CoA, which enters the citric acid cycle for energy production . Enzymes such as acyl-CoA synthetase and carnitine palmitoyltransferase I (CPT1) play crucial roles in the metabolism of 4-Methylnonanoic acid. The compound can also influence metabolic flux and metabolite levels, impacting overall cellular energy balance.

Transport and Distribution

Within cells and tissues, 4-Methylnonanoic acid is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins (FATPs) and subsequently transported to various cellular compartments . The compound’s localization and accumulation can affect its activity and function, influencing cellular lipid metabolism and energy homeostasis.

Subcellular Localization

The subcellular localization of 4-Methylnonanoic acid is primarily within lipid droplets, mitochondria, and peroxisomes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it exerts its effects on lipid metabolism and energy production. The localization within these subcellular structures is essential for its role in regulating cellular lipid homeostasis and metabolic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Methylnonanoic acid can be synthesized through various methods. One common synthetic route involves the acid-catalyzed condensation of heptanal with methanol to form 4-methylnonanol, which is then oxidized to yield 4-Methylnonanoic acid . The reaction conditions typically involve the use of sulfuric acid as a catalyst and an oxidizing agent such as potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods

In industrial settings, 4-Methylnonanoic acid is produced through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through distillation and crystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

4-Methylnonanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the reagents used.

Mecanismo De Acción

The mechanism of action of 4-Methylnonanoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can integrate into cell membranes, affecting membrane fluidity and function. It can also act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and metabolism .

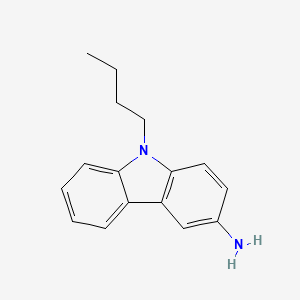

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methyloctanoic acid

- 4-Ethyloctanoic acid

- 3-Methylindole

Uniqueness

4-Methylnonanoic acid is unique due to its specific branched structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different reactivity patterns, making it suitable for specific applications in the flavor and fragrance industry .

Propiedades

IUPAC Name |

4-methylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-9(2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTZCQIRCYSUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866121 | |

| Record name | Nonanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a costus, animal odour | |

| Record name | 4-Methylnonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

292.00 to 293.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methylnonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water | |

| Record name | 4-Methylnonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.909 (20°/20°) | |

| Record name | 4-Methylnonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

45019-28-1 | |

| Record name | 4-Methylnonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45019-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045019281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylnonan-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLNONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BKU622F1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylnonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)